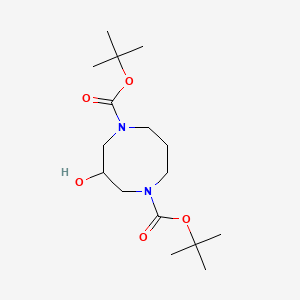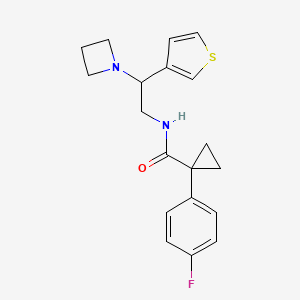![molecular formula C24H26N4O5 B2512101 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide CAS No. 887212-12-6](/img/structure/B2512101.png)
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide involves the modification of a lead compound previously identified in an anti-tuberculosis drug discovery program. The original compound, 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, showed promising in vitro activity but was hindered by poor bioavailability due to rapid metabolic cleavage and poor absorption. To overcome these limitations, a series of analogues were synthesized. The modifications included replacing the benzyl group on the piperazine ring with carbamate and urea functional groups, introducing a nitrogen atom into the aromatic ring, and expanding the ring to a bicyclic tetrahydroisoquinoline moiety. These changes aimed to retain the compound's strong anti-tuberculosis activity while improving absorption and serum half-life .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, a compound with a similar furan and nitrobenzamide moiety, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was fully characterized by FT-IR, 1H, and 13C NMR spectroscopy. The crystal structure was determined using X-ray powder diffraction (XRPD), revealing a triclinic space group with specific cell parameters. Additionally, density functional theory (DFT) calculations were performed to complement the structural analysis, and Hirshfeld surface analysis along with fingerprint plots were used to understand the intermolecular interactions within the solid state .
Chemical Reactions Analysis
While the specific chemical reactions involved in the synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide are not detailed in the provided data, the general approach to modifying the lead compound suggests a series of reactions that include functional group transformations and ring modifications. These reactions are designed to enhance the pharmacokinetic properties of the compound without compromising its anti-tuberculosis efficacy. The introduction of carbamate and urea groups, as well as the expansion of the aromatic ring, would involve multiple steps, including amidation, urea formation, and possibly cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are crucial for its bioavailability and efficacy. The modifications made to the lead compound aim to improve these properties, which likely include solubility, stability, and permeability. The introduction of a nitrogen atom into the aromatic ring and the expansion to a bicyclic moiety could potentially increase the compound's stability and ability to cross biological membranes, thus enhancing its absorption and bioavailability. The solid-state structure analysis of a related compound provides insights into the molecular packing and intermolecular interactions, which can influence the compound's solubility and crystallinity .
Applications De Recherche Scientifique
PET Tracers and Neurotransmission Studies
A key application of compounds structurally similar to N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide is in the development of PET (Positron Emission Tomography) tracers for studying neurotransmission. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, structurally related compounds, have shown promise as PET tracers for serotonin 5-HT(1A) receptors, useful in neuropsychiatric disorder studies (García et al., 2014).
Dopamine Receptor Ligands
These compounds are also significant in research focusing on dopamine receptors. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives, with structural similarities, have been studied for their binding profile at dopamine D(4) and D(2) receptors, serotonin 5-HT(1A), and adrenergic alpha(1) receptors, essential in understanding various neurological pathways (Perrone et al., 2000).
Antidepressant and Antianxiety Activities
Derivatives of the compound, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and tested for antidepressant and antianxiety activities. These studies are crucial for developing new therapeutic agents for mental health disorders (Kumar et al., 2017).
Antipsychotic Agent Research
Additionally, compounds with a similar structure have been evaluated as potential antipsychotic agents. Their affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors have been studied, contributing valuable data towards the development of new antipsychotic drugs (Raviña et al., 2000).
Corrosion Inhibition in Mild Steel
Interestingly, compounds like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, structurally related to the query compound, have been investigated for their corrosion inhibition properties in mild steel, an application outside the biomedical field (Singaravelu et al., 2022).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been observed to undergo imine-imine rearrangement , which could potentially influence the interaction with its targets and result in changes in biological activity.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-32-21-10-8-19(9-11-21)26-12-14-27(15-13-26)22(23-3-2-16-33-23)17-25-24(29)18-4-6-20(7-5-18)28(30)31/h2-11,16,22H,12-15,17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFVQMOORDRCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

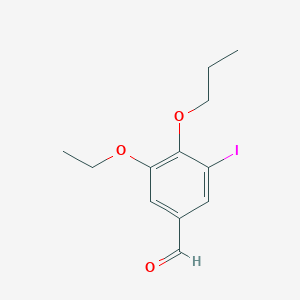
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2512019.png)
![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)
![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)

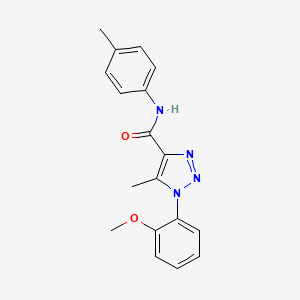

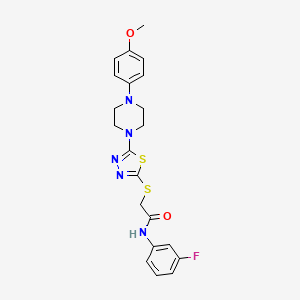
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)
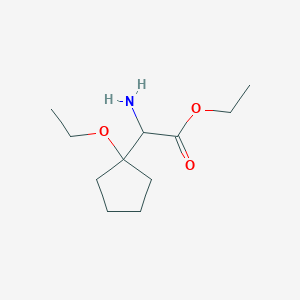
![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)
